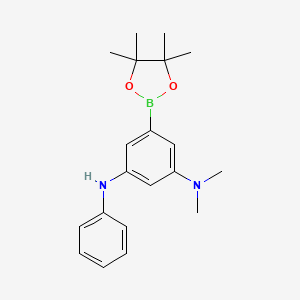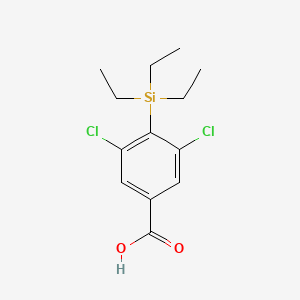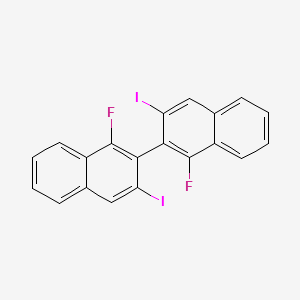propanedinitrile CAS No. 647839-90-5](/img/structure/B12609867.png)
[(6-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitropyridin-2-yl)methylpropanedinitrile is a complex organic compound that features a nitropyridine moiety and a trifluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitropyridin-2-yl)methylpropanedinitrile typically involves multiple steps. One common method starts with the nitration of pyridine to form 6-nitropyridine. This is followed by a nucleophilic substitution reaction where the nitropyridine is reacted with a suitable alkylating agent to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Nitropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
(6-Nitropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (6-Nitropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Nitropyridin-2-yl)methylpropanedinitrile
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- 6-Methyl-3-nitropyridin-2-ol
Uniqueness
(6-Nitropyridin-2-yl)methylpropanedinitrile is unique due to the specific positioning of the nitro and trifluoropropyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
647839-90-5 |
|---|---|
Formule moléculaire |
C12H9F3N4O2 |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
2-[(6-nitropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)5-4-11(7-16,8-17)6-9-2-1-3-10(18-9)19(20)21/h1-3H,4-6H2 |
Clé InChI |
OTWMKHHUYXABKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
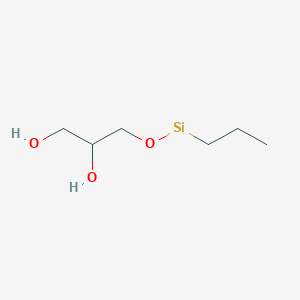
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

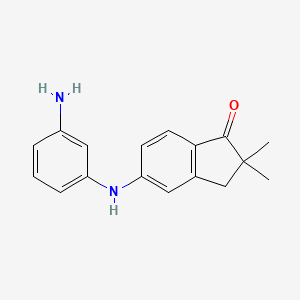


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
